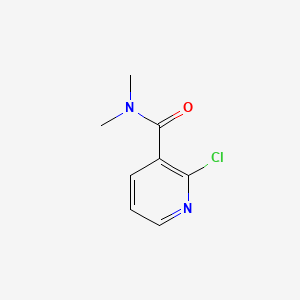

2-chloro-N,N-dimethylnicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450032 | |

| Record name | 2-chloro-N,N-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-21-2 | |

| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N,N-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 2-chloro-N,N-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal and synthetic chemistry. Drawing upon available data for the compound and its close analogs, this document offers researchers, scientists, and drug development professionals a detailed resource covering its chemical properties, synthesis, handling, and prospective applications.

Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name 2-chloro-N,N-dimethylpyridine-3-carboxamide, is a halogenated derivative of the B vitamin nicotinamide. The presence of a chlorine atom at the 2-position of the pyridine ring and a dimethylamide group at the 3-position imparts distinct chemical characteristics that make it a versatile synthetic intermediate.

A summary of its key identifiers and physicochemical properties is presented in Table 1. It is important to note that while some properties are experimentally determined, others are estimated based on data from structurally related compounds due to the limited availability of specific experimental data for this molecule.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |

| Synonyms | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | [] |

| CAS Number | 52943-21-2 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Expected) | General knowledge |

| Melting Point | Not available. For comparison, 2-chloronicotinamide has a melting point of 164-167 °C. | General knowledge |

| Boiling Point | 330.67 °C at 760 mmHg (Predicted) | General knowledge |

| Density | 1.232 g/cm³ (Predicted) | General knowledge |

| Solubility | Soluble in water, ethanol, DMSO, and DMF (Expected).[3] | [3] |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of a suitable 2-chloronicotinic acid derivative with dimethylamine. A method described in a patent literature provides a basis for its preparation.[4]

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with dimethylamine. An alternative, more direct route described in the patent literature utilizes 2-chloro-3-trichloromethylpyridine as the starting material.[4]

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Exemplary)

The following is a representative, non-validated protocol based on the principles of the patented method.[4] Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, a pH probe, and a heating mantle.

-

Charging of Reagents: To the flask, add 2-chloro-3-trichloromethylpyridine and water.

-

Reaction: Begin stirring and add an aqueous solution of dimethylamine dropwise to adjust the pH of the reaction mixture to between 8 and 10.

-

Heating: Heat the reaction mixture to 80-98 °C and maintain this temperature for 3-5 hours. Monitor the pH throughout the reaction and add more dimethylamine solution as needed to maintain the pH in the desired range.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5][6]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common reaction for 2-halopyridines. This allows for the introduction of various functional groups at this position, making it a valuable precursor for the synthesis of more complex molecules.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-chloronicotinic acid and dimethylamine.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.

Spectroscopic Characterization (Anticipated)

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (3 signals, likely in the δ 7.0-8.5 ppm range). - Two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond), or a single broad singlet at room temperature (likely in the δ 2.8-3.2 ppm range). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals, likely in the δ 120-155 ppm range). - Carbonyl carbon of the amide (likely in the δ 165-175 ppm range). - N-methyl carbons (one or two signals, likely in the δ 35-40 ppm range). |

| IR (Infrared) | - C=O stretch of the amide (strong, sharp band around 1630-1680 cm⁻¹). - C-N stretch of the amide (around 1400 cm⁻¹). - Aromatic C=C and C=N stretching vibrations. - C-Cl stretch (in the fingerprint region). |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). |

Potential Applications in Drug Discovery and Agrochemicals

While the direct biological activity of this compound is not extensively documented, its structural motifs are present in a variety of biologically active compounds. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.

As a Scaffold for Bioactive Molecules

Nicotinamide and its derivatives are known to be involved in numerous biological processes. The introduction of a chlorine atom provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space in drug discovery programs. For instance, various substituted nicotinamides have been investigated as:

-

Antifungal Agents: Some nicotinamide derivatives have shown potent antifungal activity by inhibiting enzymes such as succinate dehydrogenase (SDH).[7][8][9]

-

Antitumor Agents: 2-Chloropyridine derivatives have been explored for their potential as antitumor agents, with some exhibiting telomerase inhibitory activity.[10][11]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of related compounds.

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 5. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 10. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N,N-dimethylnicotinamide (CAS: 52943-21-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its synthesis, chemical properties, and expected reactivity. Furthermore, it explores potential biological activities by drawing parallels with structurally related nicotinamide analogs that have demonstrated roles as enzyme inhibitors and potential therapeutic agents. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.

Introduction and Physicochemical Properties

This compound, with the CAS number 52943-21-2, is a halogenated derivative of the Vitamin B3 amide, nicotinamide. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of the electron-withdrawing chlorine atom and the dimethylamide moiety significantly influences the electronic properties and reactivity of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52943-21-2 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |

| Melting Point | 63°C to 65°C | [2] |

| Boiling Point | 330.673°C at 760 mmHg (Predicted) | [3] |

| Density | 1.232 g/cm³ (Predicted) | [3] |

| InChI Key | QNZRJGJNLOMEGJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the amidation of a 2-chloronicotinic acid derivative or the reaction of a precursor with dimethylamine.

Synthesis from 2-chloro-3-trichloromethylpyridine

A patented method describes the synthesis of this compound from 2-chloro-3-trichloromethylpyridine. This method is highlighted for its simplicity and high yield[4].

Experimental Protocol:

-

To a reaction vessel containing water, add 2-chloro-3-trichloromethylpyridine.

-

While stirring, add a 30% aqueous solution of dimethylamine to adjust the pH of the reaction mixture to between 8 and 10[4].

-

Heat the reaction mixture to a temperature between 80°C and 98°C and maintain for 3 to 5 hours[4].

-

During the reaction, continuously add the dimethylamine solution to maintain the pH between 8 and 10[4].

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by filtration and further purified by recrystallization.

This process is reported to achieve a yield of up to 98.5% and is presented as an environmentally friendly alternative to methods using thionyl chloride[4].

Synthesis from 2-chloronicotinoyl chloride

A common and versatile method for the synthesis of amides is the reaction of an acid chloride with an amine. In this case, this compound can be prepared from 2-chloronicotinoyl chloride and dimethylamine. This method is widely used for the synthesis of various nicotinamide derivatives[5].

Experimental Protocol:

-

Dissolve 2-chloronicotinoyl chloride in an inert aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of dimethylamine (typically a 2M solution in THF or an aqueous solution) to the stirred solution of the acid chloride. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl generated during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted amine.

-

The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the dimethylamide group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the amide group.

-

Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen, is expected to be the most downfield. The protons at the 4- and 5-positions will appear further upfield.

-

N,N-dimethyl Protons: Due to restricted rotation around the C-N amide bond at room temperature, two distinct singlets may be observed for the two methyl groups. These would likely appear in the range of δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the amide group (C3) will have distinct chemical shifts influenced by these substituents.

-

N,N-dimethyl Carbons: The two methyl carbons are expected to have signals in the aliphatic region, likely between δ 35-40 ppm.

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of the dimethylamino group, the chlorine atom, or cleavage of the amide bond.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the 2-chloro-substituted pyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction provides a powerful tool for the synthesis of a diverse library of 3-N,N-dimethylcarboxamide-substituted pyridines.

General Reaction Scheme:

The reactivity of the 2-chloropyridine system towards nucleophiles is well-documented. For instance, reactions with piperidine are known to proceed, and the kinetics of such reactions on related pyridinium ions have been studied[6][7]. The rate of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring[6].

Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological data available for this compound, the broader class of nicotinamide derivatives has been extensively investigated for a range of therapeutic applications. These compounds often act as inhibitors of enzymes that utilize nicotinamide adenine dinucleotide (NAD⁺) as a cofactor.

Enzyme Inhibition

Nicotinamide and its analogs are known to inhibit several classes of enzymes, including:

-

Poly(ADP-ribose) polymerases (PARPs): PARP inhibitors are an established class of anticancer agents. Nicotinamide itself is a weak PARP inhibitor, and synthetic derivatives are often designed to enhance this activity.

-

Sirtuins: These are a class of NAD⁺-dependent deacetylases involved in various cellular processes, including metabolism, DNA repair, and inflammation. Modulation of sirtuin activity by nicotinamide derivatives is an active area of research.

-

Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in the metabolism of nicotinamide and has been implicated in cancer and metabolic diseases. Small molecule inhibitors of NNMT are being explored as potential therapeutics[8][9][10].

-

Other NAD⁺-dependent enzymes: The nicotinamide scaffold can be used to design inhibitors for a variety of other NAD⁺-utilizing enzymes.

Given its structure as a nicotinamide analog, this compound could potentially exhibit inhibitory activity against one or more of these enzyme families. The 2-chloro substituent provides a handle for further synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity for a particular target[11].

Anticancer Potential

Many nicotinamide derivatives have been investigated for their anticancer properties[12][13]. These effects can be mediated through various mechanisms, including the inhibition of DNA repair enzymes like PARP, modulation of metabolic pathways, or induction of apoptosis. The potential of this compound as an anticancer agent or as a scaffold for the development of such agents warrants further investigation.

Conclusion and Future Directions

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. Its reactivity, centered on the nucleophilic displacement of the 2-chloro substituent, allows for the creation of diverse libraries of substituted nicotinamides. While direct biological data for this compound is currently lacking, its structural similarity to known enzyme inhibitors suggests that it could be a valuable starting point for drug discovery programs, particularly in the area of oncology.

Future research should focus on:

-

Detailed Spectroscopic and Structural Characterization: Obtaining and publishing high-resolution NMR and mass spectrometry data, as well as single-crystal X-ray diffraction data, would be invaluable for the scientific community.

-

Biological Screening: A broad biological screening of this compound against a panel of relevant enzymes (e.g., PARPs, sirtuins, NNMT) and cancer cell lines would provide a clearer understanding of its potential therapeutic applications.

-

Synthetic Elaboration: The use of this compound as a scaffold for the synthesis of new derivatives through nucleophilic aromatic substitution could lead to the discovery of potent and selective modulators of biological targets.

This technical guide provides a framework for understanding the chemistry and potential applications of this compound, and it is hoped that it will stimulate further research into this intriguing molecule.

References

- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents.

- Present 2-chloro-N, the synthetic method of N-dimethyl nicotinamide is a raw material with the 2-chlorine apellagrin all, obtain the 2-chloronicotinoyl chloride through the sulfur oxychloride chloride, obtain 2-chloro-N with the dimethylamine reaction again, the N-dimethyl nicotinamide, this method yield reaches 95%, but the use of sulfur oxychloride, make production environment abominable, and can produce a large amount of acid waste water in producing, cause environmental pollution. The invention provides the 2-chloro-N that a kind of method is simple, environmentally friendly, yield is high, the preparation method of...

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]

-

2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem. Available at: [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available at: [Link]

-

2-chloro-n,n-diethylnicotinamide (C10H13ClN2O) - PubChemLite. Available at: [Link]

-

This compound, 97% | Fisher Scientific. Available at: [Link]

-

Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - MDPI. Available at: [Link]

-

Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed. Available at: [Link]

-

Synthesis of 2-chloronicotinic acid - PrepChem.com. Available at: [Link]

-

2-Chloro-4,6-dimethylnicotinamide - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed. Available at: [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Available at: [Link]

-

N,N-Dimethylnicotinamide | C8H10N2O | CID 81444 - PubChem. Available at: [Link]

-

Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed. Available at: [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. Available at: [Link]

-

Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed. Available at: [Link]

-

Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available at: [Link]

-

2-Chloro-N,N-diméthylnicotinamide, 97 %, Thermo Scientific Chemicals 1 g | Buy Online. Available at: [Link]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 5. 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum [chemicalbook.com]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Overview: The Rationale for the N-Oxide Pathway

An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylnicotinamide

This document serves as a comprehensive technical guide for the synthesis of this compound, a pivotal intermediate in contemporary pharmaceutical development. It is designed for an audience of researchers, chemists, and drug development professionals, providing not just a protocol, but a foundational understanding of the synthetic strategy, mechanistic underpinnings, and critical process controls.

The synthesis of this compound can be approached from several precursors. A common industrial method involves the conversion of 2-chloronicotinic acid, first to its acid chloride using reagents like thionyl chloride, followed by amidation with dimethylamine.[1] While effective, this route begins with a pre-functionalized and more expensive starting material.

For a more fundamental and instructive synthesis that provides greater control over regiochemistry, the pyridine N-oxide pathway is superior. Direct chlorination of the pyridine ring is often unselective. However, by first oxidizing the pyridine nitrogen to an N-oxide, we achieve two critical objectives:

-

Activation: The N-oxide group electronically activates the pyridine ring, making it more susceptible to reaction with chlorinating agents.

-

Regiocontrol: The N-oxide directs chlorination preferentially to the 2- and 6-positions. In this case, it provides a reliable route to the desired 2-chloro isomer.

This guide will therefore focus on a robust two-step synthesis commencing from 3-cyanopyridine, a readily available starting material. The pathway involves an initial N-oxidation followed by a chlorination/amidation cascade.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of 3-Cyanopyridine N-oxide [2][3]

-

To a 1L round-bottom flask equipped with a magnetic stirrer and thermometer, add 3-cyanopyridine (104 g, 1.0 mol) and water (200 mL).

-

Stir the mixture and heat to 50-60 °C until the solid dissolves.

-

Begin the dropwise addition of 30% hydrogen peroxide (340 g, 3.0 mol). The addition should be controlled to maintain the reaction temperature at approximately 65 °C.

-

After the addition is complete, maintain the reaction at 65 °C for 4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture. Add a small amount of MnO₂ to decompose any excess H₂O₂ (test with starch-KI paper).

-

Filter the mixture and concentrate the solution under reduced pressure to approximately half its volume.

-

Cool the concentrated solution to 0-5 °C in an ice bath. The product, 3-cyanopyridine N-oxide, will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The typical yield is 90-95%.

Part B: Synthesis of this compound [1][2]

-

In a dry 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, suspend the dried 3-cyanopyridine N-oxide (120 g, 1.0 mol) in anhydrous dichloromethane (DCM, 250 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 170 g, 1.1 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

After addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (~40 °C) for 4 hours.

-

Cool the reaction mixture to room temperature and then very carefully pour it onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

-

Slowly neutralize the acidic solution to pH 8-9 by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

To this neutralized mixture, add 40% aqueous dimethylamine (1.2 mol) and heat the reaction to 80-90°C for 3-5 hours while maintaining the pH between 8-10. [1]8. Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to afford this compound as a solid.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical methods.

| Technique | Expected Result |

| ¹H NMR | Aromatic protons (pyridine ring) at ~7.5-8.5 ppm; Dimethyl protons (N(CH₃)₂) as a singlet (or two singlets due to restricted amide bond rotation) at ~3.0-3.1 ppm. |

| ¹³C NMR | Aromatic carbons at ~120-155 ppm; Amide carbonyl carbon at ~165 ppm; Methyl carbons at ~35-39 ppm. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to C₈H₁₀ClN₂O. Isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be observed. |

| Melting Point | Compare with literature values for pure compound. |

Critical Safety Considerations

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles. An appropriate quenching strategy must be in place. [4]* Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.

-

Exothermic Reactions: Both the addition of POCl₃ and its subsequent quenching are highly exothermic. Strict temperature control using an ice bath is crucial to prevent runaway reactions.

-

Solvent Handling: Dichloromethane is a volatile and suspected carcinogen. All transfers and the final concentration step must be conducted within a fume hood.

References

- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google P

- CN101117332A - Preparation method of 2-chloronicotinic acid - Google P

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P

-

Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. [Link]

-

Specific Solvent Issues with Chlorination - Wordpress. [Link]

Sources

- 1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 2. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 3. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 4. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]

2-chloro-N,N-dimethylnicotinamide IUPAC name

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical information on its chemical identity, synthesis protocols, analytical characterization, and safety considerations, grounded in established scientific literature and patents.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a starting material's fundamental properties is the bedrock of successful and reproducible chemical synthesis. This compound is a substituted pyridine derivative whose structure lends itself to further functionalization, making it a valuable building block.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication.

-

IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide.[1]

-

Common Name: this compound.[2]

-

Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide, 2-chloropyridine-3-carboxylic acid N,N-dimethylamide.[1][2]

-

Chemical Formula: C₈H₉ClN₂O.[2]

-

SMILES: CN(C)C(=O)C1=C(N=CC=C1)Cl.[1]

Physicochemical Data

Quantitative physical and chemical data are paramount for process design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 184.63 g/mol | [3] |

| Appearance | Light yellow granular solid (typical) | [4] |

| Density | 1.219 g/cm³ (Predicted) | [5] |

| Purity | Typically available at ≥97% | [3][6] |

Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for process-specific applications.

Synthesis Methodologies: A Comparative Analysis

The choice of a synthetic route is a strategic decision balancing yield, purity, cost, scalability, and environmental impact. Several methods for the preparation of this compound have been documented, primarily revolving around the formation of the amide bond from a carboxylic acid precursor or its activated derivative.

Traditional Route: Acyl Chloride Intermediate

This classic approach relies on the activation of 2-chloronicotinic acid via conversion to an acyl chloride, followed by amination. While robust and high-yielding, it involves the use of hazardous reagents like thionyl chloride (SOCl₂).

Causality: The conversion of the carboxylic acid to the highly reactive acyl chloride is necessary to facilitate nucleophilic attack by the weakly basic dimethylamine. The use of thionyl chloride is effective but generates corrosive HCl and SO₂ byproducts, necessitating careful handling and waste management.[7]

Experimental Protocol: Acyl Chloride Method

-

Activation: In a fume hood, suspend 2-chloronicotinic acid (1 eq.) in an inert solvent (e.g., dichloromethane or toluene). Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 40-80°C) for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Workup (Acyl Chloride): Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used directly in the next step.

-

Amination: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. Cool the solution in an ice bath (0-5°C).

-

Amine Addition: Add a solution of dimethylamine (2.5 eq., typically as a 40% aqueous solution or gas bubbled through the solvent) dropwise, maintaining the temperature below 10°C. An additional base (e.g., triethylamine) may be used to scavenge the HCl generated.

-

Final Workup & Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Environmentally Benign Route: Direct Amidation from 2-Chloro-3-trichloromethylpyridine

A more modern, "greener" approach avoids the use of thionyl chloride. A patented method describes a high-yield synthesis directly from 2-chloro-3-trichloromethylpyridine and dimethylamine in an aqueous medium.[7]

Causality: This method leverages the reactivity of the trichloromethyl group, which serves as a precursor to the carboxylic acid derivative. The reaction proceeds in water, a significant environmental advantage over traditional organic solvents. The pH control is critical to ensure the desired reaction pathway and prevent side reactions.[7] This process is noted for its simple operation, environmental friendliness, and high yield, reaching up to 98.5%.[7]

Experimental Protocol: Aqueous Method

-

Setup: Charge a reaction vessel with 2-chloro-3-trichloromethylpyridine (1 eq.) and water (10-20 parts by mass).

-

pH Adjustment: Add an aqueous solution of dimethylamine (e.g., 10-40% mass concentration) to the mixture to adjust the pH to a range of 8-10.[7]

-

Reaction: Heat the stirring reaction solution to 80-98°C and maintain for 3-5 hours.[7]

-

pH Maintenance: Continuously or periodically add the dimethylamine solution throughout the reaction to maintain the pH within the 8-10 range.[7]

-

Workup: After the reaction is complete (as monitored by HPLC), cool the solution to room temperature. The product may be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways.

Caption: Comparative synthesis routes to this compound.

Applications in Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the differential reactivity of the chloro- and amide-substituted pyridine ring, allowing for sequential and site-selective modifications.

-

Agrochemicals: It is a key precursor in the synthesis of the herbicide nicosulfuron.[7] The synthetic pathway involves further elaboration of the pyridine ring.

-

Pharmaceuticals: The broader class of 2-chloronicotinic acid derivatives, for which this compound is a stable and reactive version, are intermediates for a range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen and anti-cardiovascular agents.[4]

The logical relationship for its use as an intermediate is depicted below.

Caption: Role as a pivotal synthetic intermediate.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the intermediate, which directly impacts the final API's safety and efficacy. A multi-technique approach is recommended for comprehensive characterization.

| Analytical Method | Principle | Application & Insights |

| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for purity assessment, quantification, and monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point. |

| GC (Gas Chromatography) | Separation based on partitioning between a gaseous mobile phase and a stationary phase. | Suitable for assessing volatile impurities. The compound may require derivatization to enhance volatility and thermal stability. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural confirmation. ¹H NMR will show characteristic peaks for the aromatic protons and the N,N-dimethyl groups. ¹³C NMR will confirm the carbon backbone. |

| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and provides fragmentation patterns for structural elucidation. ESI-MS would be expected to show a prominent [M+H]⁺ ion. |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Confirms the presence of key functional groups, such as the C=O stretch of the amide and C-Cl bonds. |

Illustrative Protocol: HPLC Method for Purity Analysis

-

System Preparation: Use an HPLC system with a UV detector. Equip it with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: ~265 nm (to be optimized by UV scan)

-

-

Analysis: Inject the standards and sample. Identify the peak for this compound by its retention time. Calculate the purity of the sample using the area percent method or against the calibration curve for quantitative analysis.

Caption: Quality control workflow for intermediate validation.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on available data, this compound should be handled with care.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is a versatile and valuable intermediate in the chemical and pharmaceutical industries. Its synthesis has evolved from traditional methods requiring harsh reagents to more environmentally conscious aqueous routes. A comprehensive understanding of its properties, coupled with robust analytical controls and stringent safety protocols, is essential for its effective and responsible use in the development of new medicines and other critical chemical products.

References

- P&S Chemicals. Product information, this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnpzqUIDsjLwykzsVClNdmv9fa4vqNB2dmwc-mkvBkLoEVkyOHWNKAmXt04lNqZt2NXqQA02j1yPEu_yp5UBBkrCMlFcASo9ADfIjxolYlA1I_J_rr9YZ0voaM5KQf4n1B5suLzXUO6C4fmkF6u3s9wNyamMMQ0BbwR_KAWBxiOhNA7vt2KQ==]

- Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED567vcjy7p4RJGWwlslLOZqI5GR-7IQ-m8MHcXRmUr6yNGh_VwyUgjnzF9N0kGYG1E4jAagIrVAa6u1rTXar6XkuwYD-Z3qnrpKX3M-w8EMpIqTOdyE0-DpVOnsMvOg611-g8flgsINiHkK8=]

- Fisher Scientific. This compound, 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWUWshKkMRzyVt_RVqT-IbcDUSf-L5hWZjc20HJddkaUPDHbpiwDuyWhOoIRDM2j3Q0zq0H8SwQiUdRmm2XcGYPa5-SLLPexfoF8Ty6fp4sYZHSaw6C4P8ce_eFwZDZcFamaeEKNgJuIr9qCANjn9ZLukY20W9TsrK5yipLQJQcoa13Pl1bPIyQUIFpPt7UIvFa1Kejm-w93VPOSXgMB-_WI=]

- Thermo Scientific Chemicals. This compound, 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElygIMiI0QWxcZQzV0lA8Zka6LInA9mtjR7eW3YbHgiE5j3Dwbxh0shiVJ9PSnFasmKlbuNtlgzVE89Z-qGX71_TVlztHa2NO3CmMq_iDbpv7XLjPfXcdl2vySgUI_O-onh_op611md19gl8eZiLCEpkBIvCb3bw==]

- ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [URL: https://www.researchgate.

- ECHEMI. 2-Chloro-N-ethyl-nicotinamide SDS, 52943-22-3 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-Chloro-N-ethyl-nicotinamide-cas-52943-22-3.html]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

2-chloro-N,N-dimethylnicotinamide molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-chloro-N,N-dimethylnicotinamide

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound. We will dissect its molecular architecture, delineate its synthetic pathways with actionable protocols, and discuss its significance as a versatile intermediate in the development of novel chemical entities.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal and agricultural chemistry. Its structure, featuring a chlorinated pyridine ring coupled with a dimethylamide moiety, provides a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.

Chemical Identifiers and Properties:

-

IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide[1]

-

Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide[2][]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Weight | 184.623 g/mol | [1] |

| Boiling Point (Predicted) | 330.673°C at 760 mmHg | [] |

| Density (Predicted) | 1.232 g/cm³ | [] |

| InChI Key | QNZRJGJNLOMEGJ-UHFFFAOYSA-N | [1][] |

Spectroscopic Signature: A Structural Elucidation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the dimethylamide group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their coupling relationships. The six protons of the two N-methyl groups would likely appear as one or two singlets (depending on the rotational barrier around the C-N amide bond) in the upfield region (approximately δ 2.8-3.2 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide will be the most downfield signal (δ ~165-170 ppm). The five aromatic carbons of the pyridine ring will resonate in the δ 120-155 ppm range, and the two N-methyl carbons will appear furthest upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-N and C-Cl stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry (MS): In mass spectrometry, the molecule would exhibit a molecular ion peak (M⁺) at m/z 184, with a characteristic isotopic peak (M+2) at m/z 186, approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the dimethylamino group or the chlorine atom.

Synthesis and Reactivity: A Practical Guide

The synthesis of this compound is typically a multi-step process, beginning with more readily available precursors. The most common and industrially relevant pathway involves the preparation of 2-chloronicotinic acid, followed by its conversion to the target dimethylamide.

Synthetic Pathway Overview

The primary synthetic route can be visualized as a two-stage process. The first stage focuses on the regioselective chlorination of the pyridine ring, and the second stage involves the formation of the amide bond.

Caption: Primary synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinic Acid (Precursor)

This protocol is based on the chlorination of nicotinic acid N-oxide, a common method cited in the literature.[6][7][8]

-

Preparation of Nicotinic Acid N-Oxide: Nicotinic acid is oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) to form nicotinic acid N-oxide.[9] This step is crucial as the N-oxide activates the 2-position of the pyridine ring for subsequent chlorination.

-

Chlorination:

-

Suspend the nicotinic acid N-oxide in a suitable solvent, often an excess of phosphorus oxychloride (POCl₃).

-

Phosphorus pentachloride (PCl₅) can also be used in conjunction with POCl₃ to facilitate the reaction.[9]

-

The mixture is heated, typically to 100-105°C, for 1-1.5 hours until the reaction is complete (the mixture becomes transparent).[6]

-

Causality: The POCl₃ acts as both the solvent and the chlorinating agent. The N-oxide functional group is a good leaving group upon coordination to the phosphorus center, allowing for the substitution of the hydroxyl group (in its tautomeric form) at the 2-position with a chloride ion.

-

-

Workup and Isolation:

-

After the reaction, excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by slowly adding it to cold water or ice.

-

The pH is adjusted to approximately 2.0-2.5 using a base (e.g., sodium hydroxide solution), which causes the 2-chloronicotinic acid to precipitate.[8]

-

The solid product is collected by filtration, washed with cold water, and dried. This method can yield the product in high purity.

-

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the final amide, a standard transformation in organic chemistry.

-

Activation of the Carboxylic Acid:

-

Suspend 2-chloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), and reflux the mixture. This converts the carboxylic acid to the more reactive 2-chloronicotinoyl chloride.[10]

-

Trustworthiness: This is a highly reliable and widely used method for acyl chloride formation. The reaction's progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

-

Amidation:

-

After removing the excess thionyl chloride under vacuum, the crude acyl chloride is dissolved in a fresh, dry, inert solvent.

-

The solution is cooled in an ice bath, and an aqueous solution of dimethylamine is added dropwise while maintaining the low temperature and stirring vigorously.[10] A base (like triethylamine or maintaining a pH of 8-10) is typically added to neutralize the HCl formed during the reaction.

-

The reaction is typically rapid and exothermic.

-

-

Workup and Purification:

-

Once the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is evaporated to yield the crude product.

-

Purification can be achieved through recrystallization or column chromatography to afford pure this compound. A patent describes a yield of up to 98.5% for a similar process starting from 2-chloro-3-trichloromethylpyridine.[10]

-

Reactivity Profile

The reactivity of this compound is dominated by the chlorine atom at the 2-position of the pyridine ring. This position is electron-deficient due to the ring nitrogen's inductive effect, making it susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular scaffolds.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for efficient and modular synthesis of target compounds.

-

Pharmaceuticals: It serves as a precursor for synthesizing a range of biologically active molecules, including anti-inflammatory drugs and anti-cardiovascular agents.[11] The pyridine core is a common motif in many approved drugs.

-

Agrochemicals: This compound is a building block for modern pesticides, including insecticides and herbicides.[10][11] For example, nicotinic acid derivatives are used in the synthesis of fungicides like boscalid and herbicides like diflufenican.[7]

-

Dyestuffs: The chromophoric nature of the pyridine system also makes its derivatives useful in the synthesis of dyes.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

GHS Hazard Classification:

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4][13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4][13] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | [4][13] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress.[13]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[13]

Conclusion

This compound is a pivotal synthetic intermediate whose value is rooted in its specific molecular structure. The strategic placement of the chloro and dimethylamide groups on the pyridine scaffold provides a reactive handle for further chemical elaboration. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for any scientist aiming to leverage this molecule in the design and execution of synthetic campaigns for new pharmaceuticals, agrochemicals, and other advanced materials. This guide provides the foundational knowledge and practical protocols to enable such endeavors.

References

-

14 (Source: Google Search)

-

6 (Source: ChemicalBook)

-

(Source: Wikipedia)

-

8 (Source: PrepChem.com)

-

2 (Source: P&S Chemicals)

-

(Source: Semantic Scholar)

-

4 (Source: Thermo Fisher Scientific)

-

5 (Source: Thermo Fisher Scientific)

-

15 (Source: Patsnap)

-

(Source: Chemistry LibreTexts)

-

(Source: ResearchGate)

-

(Source: BOC Sciences)

-

(Source: Fisher Scientific)

-

(Source: Google Patents)

-

(Source: ResearchGate)

-

(Source: Asian Journal of Chemistry)

-

(Source: Thermo Fisher Scientific)

-

(Source: ResearchGate)

-

(Source: Fisher Scientific)

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. pschemicals.com [pschemicals.com]

- 4. H57162.03 [thermofisher.com]

- 5. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]

- 10. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

The Enigmatic Mechanism of 2-chloro-N,N-dimethylnicotinamide Derivatives: A Deep Dive into a Hypothesized Mode of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 2-chloro-N,N-dimethylnicotinamide represent a class of compounds with significant therapeutic potential, yet their precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of structurally related nicotinamide analogs to propose a well-grounded hypothesis for the primary mode of action of these derivatives. We posit that this compound derivatives function as inhibitors of the ectoenzyme CD38, a critical regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels. By inhibiting CD38's NAD+ glycohydrolase activity, these compounds are predicted to elevate intracellular NAD+ concentrations, thereby modulating a cascade of downstream signaling events crucial in various physiological and pathological processes. This guide will delve into the intricacies of this proposed mechanism, the resultant cellular consequences, and the state-of-the-art methodologies for its investigation.

Introduction: The Rising Prominence of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). In recent years, synthetic derivatives of nicotinamide have garnered substantial interest in the scientific community for their diverse biological activities, ranging from anti-cancer to anti-inflammatory and neuroprotective effects. The this compound scaffold, in particular, presents a unique chemical architecture that suggests a potent and specific interaction with biological targets. While direct experimental evidence for this specific derivative is emerging, a compelling case for its mechanism of action can be constructed by examining the well-established pharmacology of its structural cousins.

The Primary Target: A Hypothesis of CD38 Inhibition

Based on extensive structure-activity relationship (SAR) studies of various nicotinamide analogs, we hypothesize that the primary molecular target of this compound derivatives is the transmembrane glycoprotein CD38 .

CD38 is a multifunctional enzyme that plays a pivotal role in cellular signaling and NAD+ metabolism.[1] It exhibits both ADP-ribosyl cyclase and, more prominently, NAD+ glycohydrolase (NADase) activity.[2] The latter is responsible for the degradation of NAD+ into nicotinamide and adenosine diphosphate-ribose (ADPR).[2]

Structural Rationale for CD38 Inhibition

The nicotinamide moiety of NAD+ is the substrate for CD38's catalytic activity. It is therefore logical that nicotinamide derivatives would act as competitive inhibitors. The key structural features of this compound that likely contribute to its inhibitory effect on CD38 are:

-

The Nicotinamide Core: This provides the fundamental scaffold for recognition and binding within the active site of CD38.

-

The 2-Chloro Substituent: Halogen substitutions on the pyridine ring of nicotinamide analogs have been shown to influence binding affinity and inhibitory potency. The electron-withdrawing nature of the chlorine atom at the 2-position can modulate the electronic distribution of the pyridine ring, potentially enhancing interactions with key amino acid residues in the CD38 active site.

-

The N,N-dimethyl Amide Group: The dimethylated amide introduces steric bulk and alters the hydrogen bonding potential compared to the primary amide of nicotinamide. This modification can influence the orientation of the molecule within the binding pocket, potentially leading to a more stable and inhibitory conformation.

The Ripple Effect: Downstream Signaling Consequences of CD38 Inhibition

The inhibition of CD38 by this compound derivatives is predicted to set off a cascade of significant cellular events, primarily revolving around the preservation of intracellular NAD+ pools.

Elevation of Intracellular NAD+ Levels

By blocking the major NAD+-consuming activity of CD38, these derivatives are expected to lead to a significant increase in the intracellular concentration of NAD+.[3] NAD+ is a crucial coenzyme for hundreds of redox reactions essential for cellular metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation.[3]

Modulation of NAD+-Dependent Enzymes

The increased availability of NAD+ has profound implications for the activity of other NAD+-dependent enzymes:

-

Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that play critical roles in gene silencing, DNA repair, and metabolic regulation. Increased NAD+ levels would enhance sirtuin activity, leading to the deacetylation of a wide range of protein targets.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and the maintenance of genomic stability. While PARPs also consume NAD+, their activity is critically dependent on its availability.

Impact on Calcium Signaling

CD38 is also involved in the production of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes calcium from intracellular stores.[1] By inhibiting CD38, this compound derivatives may also modulate intracellular calcium signaling pathways, which are vital for a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression.

Visualizing the Mechanism and its Consequences

To provide a clearer understanding of the proposed mechanism of action and its downstream effects, the following diagrams have been generated.

Caption: Proposed inhibition of CD38 by this compound.

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of 2-Chloro-N,N-dimethylnicotinamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the burgeoning field of 2-chloro-N,N-dimethylnicotinamide analogs, a class of compounds demonstrating significant therapeutic promise across oncology, infectious diseases, and inflammatory conditions. As a senior application scientist, this document moves beyond a mere recitation of facts to provide a foundational understanding of the rationale behind experimental design and the intricate mechanisms that underpin the biological activity of these molecules.

Introduction: The Nicotinamide Scaffold and the Impact of 2-Chloro Substitution

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). The pyridine ring of nicotinamide offers a versatile scaffold for chemical modification, leading to the generation of analogs with a wide spectrum of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring, coupled with N,N-disubstitution on the amide, creates a unique chemical entity with altered electronic and steric properties. This modification has been shown to be a critical determinant of the enhanced biological activities observed in this class of compounds. This guide will explore the multifaceted biological landscape of this compound and its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity: Targeting Key Pathways in Malignancy

The quest for novel anticancer agents has led to the investigation of nicotinamide analogs as inhibitors of critical cellular processes in cancer cells. Analogs of this compound have emerged as promising candidates, exhibiting cytotoxicity against various cancer cell lines.

Mechanism of Action: Inhibition of VEGFR-2 and Induction of Apoptosis

Several nicotinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor vascularization.

Furthermore, these analogs can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.

Structure-Activity Relationship (SAR)

The anticancer activity of these analogs is highly dependent on the nature of the substituents on the amide nitrogen. While specific data for a wide range of N,N-dimethyl analogs is still emerging, studies on related N-aryl-2-chloronicotinamides provide valuable insights.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| 1a | H | 2-chlorophenyl | HCT-116 | 15.7 |

| 1b | H | 3-chlorophenyl | HCT-116 | 18.2 |

| 1c | H | 4-chlorophenyl | HCT-116 | 20.1 |

| 2a | H | 2-bromophenyl | HepG2 | 9.8 |

| 2b | H | 4-fluorophenyl | HepG2 | 12.5 |

Note: Data is representative of related 2-chloronicotinamide analogs to illustrate potential SAR trends.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1][2][3][4]

Workflow: MTT Assay for Cytotoxicity

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound analogs have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential microbial processes. Some nicotinamide derivatives have been shown to target AMR (antimicrobial resistance)-related proteins, potentially restoring the efficacy of existing antibiotics.

Structure-Activity Relationship (SAR)

Studies on 2-chloro-N-(substituted-phenyl)nicotinamides have shown moderate antibacterial activity.[5] The nature and position of the substituent on the phenyl ring influence the antimicrobial spectrum and potency.

| Compound ID | R1 | R2 | S. aureus (MIC, µM) | E. faecalis (MIC, µM) |

| 3a | H | 2-chlorophenyl | 74.8 | 37.4 |

| 3b | H | 3-chlorophenyl | 74.8 | 74.8 |

| 3c | H | 4-chlorophenyl | 37.4 | 74.8 |

| 3d | H | 2-bromophenyl | 64.0 | 32.0 |

Note: Data is for N-aryl analogs and serves as a predictive model for the potential activity of N,N-dialkyl analogs.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Nicotinamide and its analogs have been shown to possess anti-inflammatory properties, and the this compound scaffold is a promising area for the development of new anti-inflammatory drugs.

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α. Some nicotinamide analogs have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines.[10][11]

Signaling Pathway: NF-κB Inhibition

Caption: Workflow for assessing the anti-inflammatory activity of a compound by measuring TNF-α inhibition.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from 2-chloronicotinic acid.

General Synthetic Scheme

Caption: General synthetic route for 2-chloro-N,N-disubstituted nicotinamide analogs.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of this compound. [12][13][14]

-

Step 1: Formation of 2-Chloronicotinoyl Chloride. To a solution of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Step 2: Amide Formation. Dissolve the crude 2-chloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Cool the solution to 0 °C. Add a solution of dimethylamine (2.0 eq) and a base such as triethylamine (2.2 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Directions

The analogs of this compound represent a promising class of molecules with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Expansion of the Analog Library: Synthesis and screening of a wider range of N,N-disubstituted analogs to establish a more comprehensive structure-activity relationship.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and toxicity of lead compounds in preclinical animal models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound analogs. The provided protocols and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Broth microdilution. Wikipedia. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

Broth Microdilution Guide for Labs. Scribd. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Broth microdilution susceptibility testing. Bio-protocol. [Link]

-

Methods for Evaluation of TNF-α Inhibition Effect. Semantic Scholar. [Link]

-